Tecovirimat monohydrate
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Overview
Description
Tecovirimat monohydrate, sold under the brand name Tpoxx, is an antiviral medication specifically designed to combat orthopoxviruses, including smallpox, monkeypox, and cowpox . It was the first antipoxviral drug approved in the United States in 2018 . Tecovirimat works by inhibiting the function of a major envelope protein required for the production of extracellular virus, thus preventing the virus from leaving an infected cell and hindering its spread within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tecovirimat monohydrate involves a two-step process starting from cycloheptatriene . The first step is a Diels–Alder reaction of cycloheptatriene with maleic anhydride to form the main ring system . The second step involves a reaction with 4-trifluoromethylbenzhydrazide to produce the cyclic imide of the drug .
Industrial Production Methods: . This method ensures the purity and stability of the compound for pharmaceutical use.
Chemical Reactions Analysis
Types of Reactions: Tecovirimat monohydrate primarily undergoes substitution reactions due to the presence of functional groups such as the trifluoromethyl group and the benzamide moiety .
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophilic reagents under mild conditions.
Oxidation and Reduction: While not common for tecovirimat, these reactions can be induced under specific laboratory conditions.
Major Products: The major products formed from these reactions are typically derivatives of the original compound, with modifications at the functional groups.
Scientific Research Applications
Tecovirimat monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antiviral mechanisms and drug design.
Biology: Investigated for its effects on viral replication and cellular mechanisms.
Medicine: Primarily used for treating orthopoxvirus infections, including smallpox, monkeypox, and cowpox.
Industry: Employed in the development of antiviral therapies and stockpiled for potential bioterrorism threats.
Mechanism of Action
Tecovirimat monohydrate exerts its antiviral effects by inhibiting the orthopoxvirus VP37 envelope wrapping protein . This protein is essential for the production of extracellular virus particles. By blocking this protein, tecovirimat prevents the virus from leaving infected cells, thereby hindering its spread within the host . The drug’s action is highly specific to orthopoxviruses, making it an effective treatment for diseases caused by these viruses.
Comparison with Similar Compounds
Cidofovir: Another antiviral used to treat orthopoxvirus infections, but with a different mechanism of action.
Brincidofovir: A derivative of cidofovir with improved pharmacokinetic properties.
Uniqueness of Tecovirimat: Tecovirimat is unique in its specific inhibition of the VP37 envelope wrapping protein, which is a novel target compared to other antivirals . This specificity reduces the likelihood of cross-resistance with other antiviral drugs and enhances its effectiveness against orthopoxviruses.
Properties
CAS No. |
1162664-19-8 |
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Molecular Formula |
C19H17F3N2O4 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
N-[(1R,2R,6S,7S,8S,10R)-3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl]-4-(trifluoromethyl)benzamide;hydrate |
InChI |
InChI=1S/C19H15F3N2O3.H2O/c20-19(21,22)9-3-1-8(2-4-9)16(25)23-24-17(26)14-10-5-6-11(13-7-12(10)13)15(14)18(24)27;/h1-6,10-15H,7H2,(H,23,25);1H2/t10-,11+,12+,13-,14-,15+; |
InChI Key |
QRHXYGPOQKLBJP-NPIFKJBVSA-N |
SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O |
Isomeric SMILES |
C1[C@@H]2[C@H]1[C@@H]3C=C[C@H]2[C@@H]4[C@H]3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5=CC=C(C=C5)C(F)(F)F.O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ST-246; ST 246; ST246; SIGA-246; SIGA246; SIGA 246; Tecovirimat; TPOXX. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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